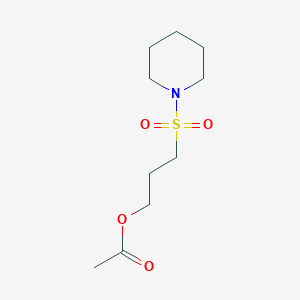

3-(Piperidine-1-sulfonyl)propyl acetate

Description

3-(Piperidine-1-sulfonyl)propyl acetate is a piperidine derivative characterized by a sulfonyl (-SO₂-) group attached to the piperidine nitrogen, linked via a propyl chain to an acetate ester. Piperidine derivatives are widely studied for their pharmacological properties, including receptor binding and enzymatic modulation .

Properties

CAS No. |

113309-33-4 |

|---|---|

Molecular Formula |

C10H19NO4S |

Molecular Weight |

249.33 g/mol |

IUPAC Name |

3-piperidin-1-ylsulfonylpropyl acetate |

InChI |

InChI=1S/C10H19NO4S/c1-10(12)15-8-5-9-16(13,14)11-6-3-2-4-7-11/h2-9H2,1H3 |

InChI Key |

UZOCBLLZNZRFQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCS(=O)(=O)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-sulfonyl)propyl acetate typically involves the following steps:

Formation of Piperidine-1-sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.

Nucleophilic Substitution: The piperidine-1-sulfonyl chloride is then reacted with 3-hydroxypropyl acetate in the presence of a base such as triethylamine to yield 3-(Piperidine-1-sulfonyl)propyl acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-sulfonyl)propyl acetate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The acetate ester can be reduced to the corresponding alcohol.

Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Piperidine-1-sulfonyl)propyl acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-sulfonyl)propyl acetate involves its interaction with biological targets such as enzymes and receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Roxatidine Acetate Hydrochloride

- Structure: 2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethyl acetate hydrochloride .

- Key Features: Incorporates a piperidine ring, phenoxy-propyl linker, and acetate ester.

- Pharmacological Activity : A histamine H₂ receptor antagonist used to reduce gastric acid secretion .

- Comparison: Unlike the target compound, Roxatidine includes a phenoxy group and lacks the sulfonyl moiety.

3-{2-(1-Azulyl)ethoxy}propyl Acetate (Compound 6)

- Structure : Propyl acetate backbone with an azulyl-ethoxy substituent .

- Key Features : Azulyl group (a bicyclic aromatic system) influences nucleophilicity and reaction pathways.

- Synthetic Behavior : Demonstrates higher nucleophilic character in reactions with trimethylene oxide (TMO) compared to THF, affecting yield and product distribution .

- Comparison : The sulfonyl group in the target compound likely reduces nucleophilicity compared to the azulyl-ethoxy substituent, directing reactivity toward different synthetic pathways.

(1-Acetyl-6-propylpiperidin-3-yl) Acetate

- Structure : Piperidine ring with acetyl and acetate groups at positions 1 and 3, respectively, and a propyl chain at position 6 .

- Molecular Weight : 227.30 g/mol; XLogP3 = 1.5 .

- Comparison: The dual acetyl/acetate functionalization contrasts with the sulfonyl-acetate combination in the target compound.

2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride

- Structure: Piperazine ring (vs. piperidine) with a trifluoromethylphenothiazine group and acetate ester .

- Comparison : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to the trifluoromethyl group, influencing metabolic stability and receptor interactions.

Structural and Functional Analysis

Impact of Substituents

Pharmacological Considerations

Comparative Data Table

*Calculated based on structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.